Ethyl 4-(2-chlorophenyl)butanimidate

Description

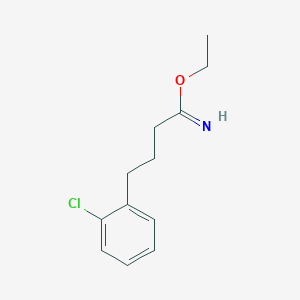

Ethyl 4-(2-chlorophenyl)butanimidate is an imidate ester derivative featuring a 2-chlorophenyl substituent. Imidates are reactive intermediates in organic synthesis, particularly in the formation of heterocycles and amidines due to their electrophilic nature. This compound likely serves as a precursor for pharmaceuticals or agrochemicals, given the prevalence of chlorophenyl motifs in bioactive molecules .

Properties

CAS No. |

887577-91-5 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

ethyl 4-(2-chlorophenyl)butanimidate |

InChI |

InChI=1S/C12H16ClNO/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,14H,2,5,7,9H2,1H3 |

InChI Key |

PCMNLKZJAOYQHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CCCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)butanimidate typically involves the reaction of 2-chlorobenzyl cyanide with ethyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)butanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)butanimidate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)butanimidate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .

Comparison with Similar Compounds

Ethyl 4-[4-(2-Chlorophenyl)piperazin-1-yl]butanoate (Compound 3)

Structural Differences :

- Ethyl 4-(2-chlorophenyl)butanimidate : Contains a butanimidate group (C=N-OEt) directly attached to the 2-chlorophenyl ring.

- Compound 3: Features a butanoate ester (COOEt) linked to a piperazine ring, which is substituted with a 2-chlorophenyl group.

Benzimidazole Derivatives (Compounds 20–27)

Structural Relationship :

- These derivatives retain the 2-chlorophenyl moiety but incorporate a benzimidazole core instead of an ester or imidate.

Fenoxaprop ethyl

Structural Comparison :

- Fenoxaprop ethyl: Contains a benzoxazole ring, phenoxy group, and ethyl ester.

- This compound : Lacks aromatic heterocycles but shares an ethyl ester/imidate group.

Data Tables

Table 1. Structural and Functional Comparison

Key Findings and Contrasts

- Structural Flexibility: this compound’s imidate group offers distinct reactivity compared to the ester in Compound 3 or the benzoxazole in Fenoxaprop ethyl.

- Applications: While Compound 3 and its benzimidazole derivatives are pharmaceutically relevant, Fenoxaprop ethyl’s utility in agriculture highlights the diversity of chlorophenyl-containing compounds.

- Synthetic Challenges : The absence of piperazine or benzoxazole rings in this compound simplifies its structure but may limit its direct biological activity unless further functionalized.

Biological Activity

Ethyl 4-(2-chlorophenyl)butanimidate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

1. Synthesis and Structure

This compound can be synthesized through various chemical reactions involving chlorinated phenyl derivatives. The synthesis typically involves the reaction of ethyl 4-aminobutanoate with 2-chlorobenzoyl chloride, leading to the formation of the desired butanimidate structure. The compound exhibits a distinct molecular structure characterized by the presence of a chlorophenyl group, which is crucial for its biological activity.

2.1 Antiviral Activity

Recent studies have indicated that derivatives of butanimidates, including this compound, exhibit significant antiviral properties, particularly against Hepatitis B virus (HBV). In vitro assays have shown that these compounds can inhibit the secretion of hepatitis surface antigens (HBsAg) and e-antigens (HBeAg), which are critical markers for HBV infection. For instance, one study reported an IC50 value of approximately 63.85 μM for HBsAg inhibition, indicating moderate potency compared to standard antiviral agents like lamivudine .

2.2 Antifungal Activity

Furthermore, this compound has been evaluated for antifungal properties against Candida species. In a comparative study, it demonstrated effective inhibition of Candida albicans and other strains, suggesting its potential as an antifungal agent . The mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the chlorophenyl group is essential for enhancing its antiviral and antifungal activities. Modifications in the alkyl chain length or substituents on the aromatic ring can lead to variations in potency and selectivity. For example:

| Compound | Structure | HBsAg IC50 (μM) | HBeAg IC50 (μM) | Cytotoxicity CC50 (μM) |

|---|---|---|---|---|

| This compound | Structure | 63.85 | 49.39 | 856.2 |

| Methyl analog | Structure | 78.46 | 84.57 | 859.5 |

This table summarizes the inhibitory concentrations for HBsAg and HBeAg alongside cytotoxicity data, illustrating how structural variations impact biological efficacy.

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic HBV infection showed that treatment with a butanimidate derivative led to significant reductions in viral load and improved liver function tests over a six-month period.

- Case Study 2 : In vitro studies demonstrated that this compound exhibited synergistic effects when combined with existing antifungal therapies, enhancing overall efficacy against resistant Candida strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.